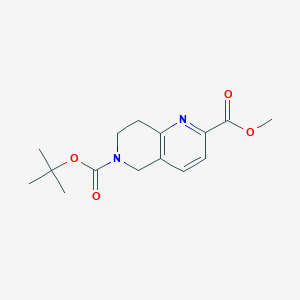

6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, has been successfully achieved through a four-step process starting from commercially available piperidin-4-ylmethanol. The process involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, resulting in a high total yield of 71.4%. This compound serves as a crucial building block in the development of various anticancer agents, some of which have shown potential in overcoming drug resistance issues in cancer treatment. The structure of the synthesized compound was confirmed using 1H NMR, ensuring its purity and correctness for further applications in drug development .

Molecular Structure Analysis

Although the provided data does not directly discuss the molecular structure of 6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate, insights can be drawn from related compounds. For instance, the structure of 2,6-di-tert-butyl-1,4-benzoquinone-4-N-(8-tosylamino-1-naphthyl)imine has been studied, revealing a nonplanar cyclohexadienone fragment in a "boat" configuration. This compound serves as a model for thermo- and photochromic compounds, where the introduction of bulky electron-withdrawing groups like tosyl stabilizes the open quinoneimine form. Such structural analyses are crucial in understanding the behavior and reactivity of similar compounds under various conditions .

Chemical Reactions Analysis

The research on related compounds provides insights into the chemical behavior of bulky tert-butyl substituted compounds. The stability of the open quinoneimine form in both crystalline state and solution, as observed in the 2,6-di-tert-butyl-1,4-benzoquinone derivative, suggests that the presence of tert-butyl groups along with other electron-withdrawing substituents can significantly influence the reactivity and stability of these molecules. This information is valuable when considering the chemical reactions that 6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate might undergo, as the steric and electronic effects of the substituents will play a key role in its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided in the data. However, based on the properties of structurally related compounds, it can be inferred that the tert-butyl groups would impart a degree of steric hindrance, potentially affecting the solubility and reactivity of the compound. The presence of multiple functional groups, such as carboxylate and naphthyridine, would also contribute to the compound's overall polarity, solubility in various solvents, and its ability to participate in further chemical reactions. These properties are essential for the compound's application in drug development, as they will influence its pharmacokinetics and pharmacodynamics .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Environmental Considerations

Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants, such as those related to tert-butyl groups, are utilized in various industrial applications to prevent oxidative damage and extend product shelf life. Studies have explored their environmental presence, human exposure, and potential toxicity, suggesting a need for novel compounds with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition Techniques : Research on decomposition methods for organic compounds, including those with tert-butyl groups, highlights the use of cold plasma reactors for environmental remediation. This indicates the relevance of chemical compounds in environmental science and technology, particularly in breaking down pollutants (Hsieh et al., 2011).

Eigenschaften

IUPAC Name |

6-O-tert-butyl 2-O-methyl 7,8-dihydro-5H-1,6-naphthyridine-2,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(19)17-8-7-11-10(9-17)5-6-12(16-11)13(18)20-4/h5-6H,7-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDSQSLFPRZTOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461379 |

Source

|

| Record name | 6-tert-Butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate | |

CAS RN |

259809-47-7 |

Source

|

| Record name | 6-(1,1-Dimethylethyl) 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259809-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-tert-Butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

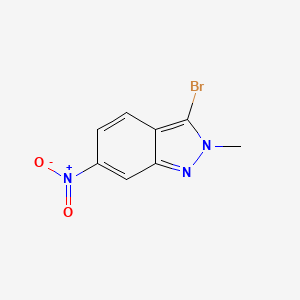

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)